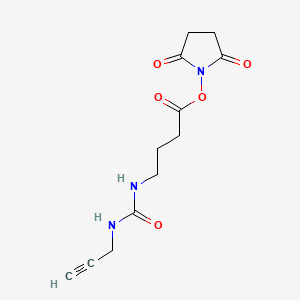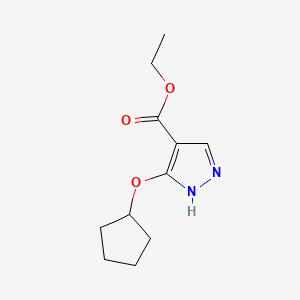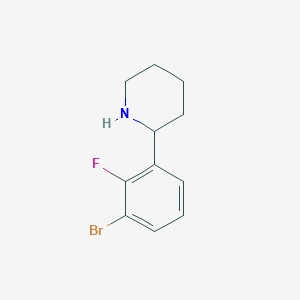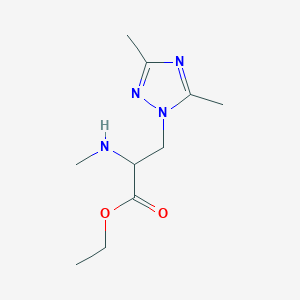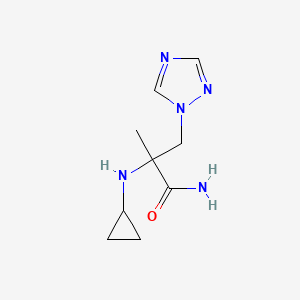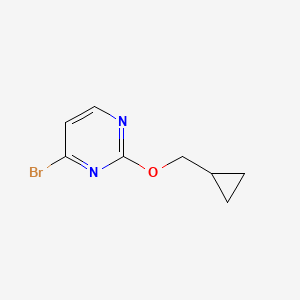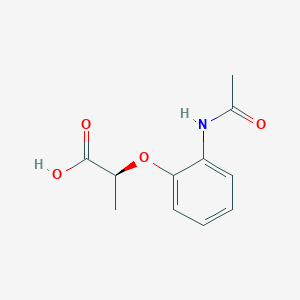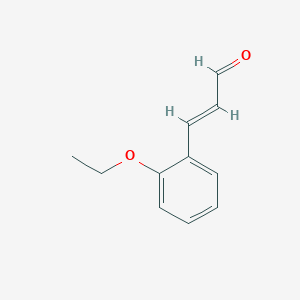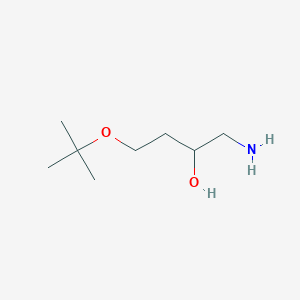
1-Amino-4-(tert-butoxy)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-(tert-butoxy)butan-2-ol is an organic compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol It is characterized by the presence of an amino group, a tert-butoxy group, and a butanol backbone
Métodos De Preparación
The synthesis of 1-Amino-4-(tert-butoxy)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobutan-2-ol with tert-butylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction. The product is then purified through distillation or recrystallization .
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
1-Amino-4-(tert-butoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary or secondary amines using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-tert-butoxybutanal, while reduction can produce 1-tert-butoxybutan-2-amine .
Aplicaciones Científicas De Investigación
1-Amino-4-(tert-butoxy)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development and as a probe in pharmacological studies.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-(tert-butoxy)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the tert-butoxy group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses .
Comparación Con Compuestos Similares
1-Amino-4-(tert-butoxy)butan-2-ol can be compared with similar compounds such as:
1-Amino-4-(methoxy)butan-2-ol: This compound has a methoxy group instead of a tert-butoxy group, resulting in different steric and electronic properties.
1-Amino-4-(ethoxy)butan-2-ol: The ethoxy group provides less steric hindrance compared to the tert-butoxy group, affecting the compound’s reactivity and interactions.
1-Amino-4-(isopropoxy)butan-2-ol: The isopropoxy group introduces different hydrophobic interactions and steric effects compared to the tert-butoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H19NO2 |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1-amino-4-[(2-methylpropan-2-yl)oxy]butan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)11-5-4-7(10)6-9/h7,10H,4-6,9H2,1-3H3 |
Clave InChI |
WFQCGEUHXOMKSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



